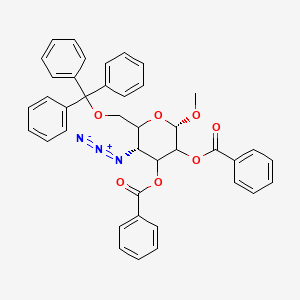

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

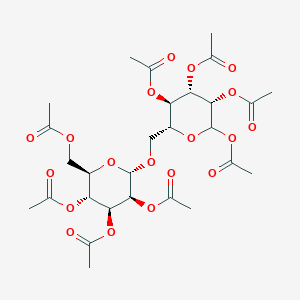

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, also known as (+)-CSAO, is a chiral oxaziridine that has been widely studied in the scientific community for its unique properties and potential applications. It is a simple, low-cost, and easily accessible chiral building block that can be used in a variety of synthetic strategies. (+)-CSAO has been used in the synthesis of a number of compounds, including chiral amines, alcohols, and other chiral compounds. It has also been used in the synthesis of natural products, such as alkaloids, peptides, and terpenoids. Additionally, (+)-CSAO has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Enantioselective Oxidation of Prochiral Ketone Enolates

One of the primary uses of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is the conversion of prochiral ketone enolates into optically active α-hydroxy ketones . This reaction proceeds through an asymmetric oxidation process, where the oxaziridine transfers an oxygen atom to the enolate with high enantioselectivity . This allows for the preparation of chiral α-hydroxy ketones, which are important building blocks in various pharmaceuticals and natural products .

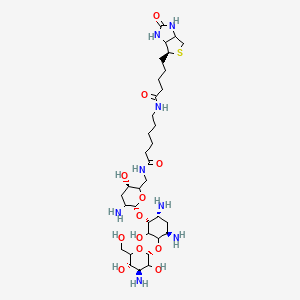

Synthesis of Thymidine Oligonucleotides

This reagent has been employed in the synthesis of specific types of DNA molecules known as thymidine oligonucleotides connected through pyrophosphates . These oligonucleotides have potential applications in genetic engineering and drug development.

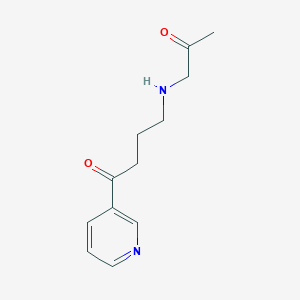

Asymmetric Synthesis of Proton Pump Inhibitors

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine plays a role in the asymmetric synthesis of proton pump inhibitors, a class of drugs used to treat gastric ulcers. This reaction involves the conversion of prochiral sulfides into the desired chiral form. Proton pump inhibitors like ®-Rabeprazole sodium and ®-Lansoprazole sodium can be synthesized from the corresponding DBU salt of prochiral sulfide.

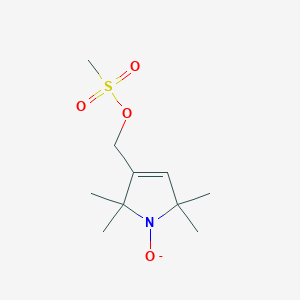

Preparation of Phosphonate/Thiophosphonate Oligodeoxynucleotides

This oxaziridine can be used to oxidize phosphinoacetate intermediates, leading to the preparation of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. These are modified forms of DNA with potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .

Mode of Action

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .

Biochemical Pathways

Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .

Result of Action

The result of the action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .

Action Environment

The action, efficacy, and stability of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.

properties

IUPAC Name |

(1S,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9-,10?,11?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJBUGPGFNISJ-INKAGXRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,8S)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |

CAS RN |

104322-63-6 |

Source

|

| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?

A1: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

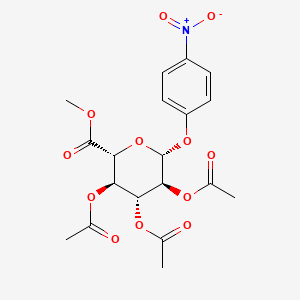

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)